molecular formula C12H15F2NO4S B7627795 2-[[(2,4-Difluorophenyl)sulfonylamino]methyl]-2-methylbutanoic acid

2-[[(2,4-Difluorophenyl)sulfonylamino]methyl]-2-methylbutanoic acid

Cat. No.: B7627795
M. Wt: 307.32 g/mol
InChI Key: OJWGVPLTYWJAOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(2,4-Difluorophenyl)sulfonylamino]methyl]-2-methylbutanoic acid, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. It was first synthesized in the 1990s by pharmaceutical company Merck & Co. and has since been the subject of extensive scientific research due to its potential applications in various fields.

Mechanism of Action

2-[[(2,4-Difluorophenyl)sulfonylamino]methyl]-2-methylbutanoic acid works by binding to and activating the ghrelin receptor, which is located on the surface of cells in the hypothalamus and pituitary gland. Activation of this receptor stimulates the release of GH and IGF-1, which have a range of physiological effects in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are varied and complex, and are still being studied. Some of the key effects observed in scientific studies include:
- Increased GH and IGF-1 levels: this compound has been shown to increase GH and IGF-1 levels in both young and elderly individuals, which can have a range of beneficial effects on the body, including increased muscle mass, improved bone density, and reduced body fat.
- Improved sleep quality: this compound has been shown to improve sleep quality in elderly individuals, which may be due to its effects on GH and IGF-1 levels.
- Improved cognitive function: Some studies have suggested that this compound may improve cognitive function in elderly individuals, although more research is needed to confirm this effect.
- Increased appetite: this compound has been shown to increase appetite in both young and elderly individuals, which may be a side effect of its effects on the ghrelin receptor.

Advantages and Limitations for Lab Experiments

2-[[(2,4-Difluorophenyl)sulfonylamino]methyl]-2-methylbutanoic acid has several advantages and limitations for use in lab experiments. Some of the advantages include:
- Non-peptide structure: this compound is a non-peptide molecule, which makes it easier to synthesize and modify compared to peptide molecules.
- Oral administration: this compound can be administered orally, which is more convenient than other GH-releasing agents that require injection.
- Potent and selective: this compound is a potent and selective ghrelin receptor agonist, which means it has a high affinity for the receptor and produces a strong response.
Some of the limitations of using this compound in lab experiments include:
- Limited understanding of mechanism of action: Although the general mechanism of action of this compound is understood, the specific molecular pathways involved are still not fully understood.
- Variable effects between species: this compound has been shown to have variable effects between different animal species, which may limit its usefulness in certain types of experiments.
- Limited safety data: Although this compound has been shown to be generally safe in clinical trials, there is still limited long-term safety data available.

Future Directions

There are several potential future directions for research on 2-[[(2,4-Difluorophenyl)sulfonylamino]methyl]-2-methylbutanoic acid. Some of the most promising areas of research include:
- Aging research: this compound has been shown to have potential anti-aging effects, and may be useful in treating age-related conditions such as sarcopenia and osteoporosis.
- Sports performance: this compound has been shown to have potential benefits for athletes, including increased muscle mass and improved recovery from injury.
- Cancer therapy: this compound has been shown to have potential anti-cancer effects, and may be useful in treating certain types of cancer.
Conclusion
This compound, or this compound, is a non-peptide growth hormone secretagogue that has been the subject of extensive scientific research. Although its mechanism of action is not fully understood, it has been shown to have a range of biochemical and physiological effects, including increased GH and IGF-1 levels, improved sleep quality, and improved cognitive function. This compound has several advantages and limitations for use in lab experiments, and there are several potential future directions for research on this compound.

Synthesis Methods

2-[[(2,4-Difluorophenyl)sulfonylamino]methyl]-2-methylbutanoic acid is synthesized using a multi-step process that involves several chemical reactions. The starting materials for the synthesis are 2,4-difluorobenzenesulfonyl chloride and 2-methyl-2-butanol, which are reacted in the presence of a base to form the intermediate 2-(2,4-difluorobenzenesulfonyloxy)-2-methylbutane. This intermediate is then reacted with a primary amine, such as methylamine, to form the final product, this compound.

Scientific Research Applications

2-[[(2,4-Difluorophenyl)sulfonylamino]methyl]-2-methylbutanoic acid has been the subject of numerous scientific studies, which have investigated its potential applications in various fields, including medicine, sports performance, and aging research. Some of the key findings from these studies are discussed below.

Properties

IUPAC Name

2-[[(2,4-difluorophenyl)sulfonylamino]methyl]-2-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO4S/c1-3-12(2,11(16)17)7-15-20(18,19)10-5-4-8(13)6-9(10)14/h4-6,15H,3,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWGVPLTYWJAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CNS(=O)(=O)C1=C(C=C(C=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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